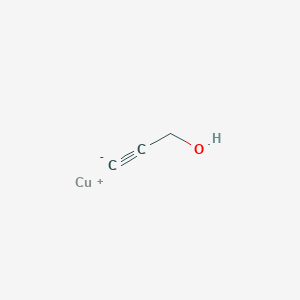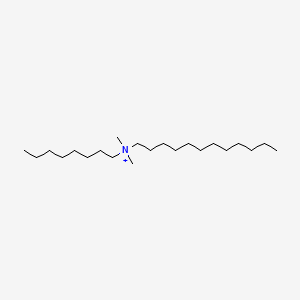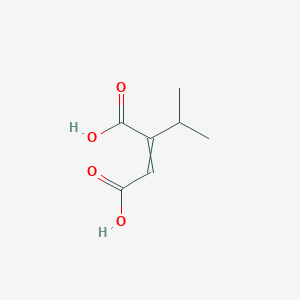
2-(4-Bromobutyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromobutyl)cyclohexan-1-one is an organic compound that belongs to the class of substituted cyclohexanes It features a cyclohexane ring substituted with a 4-bromobutyl group and a ketone functional group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 1,4-dibromobutane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyclohexanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobutyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
2-(4-Bromobutyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromobutyl)cyclohexan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo oxidation or reduction. These reactions can modulate the compound’s biological activity and interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the bromobutyl substitution.
4-Bromobutylbenzene: A similar compound with a benzene ring instead of a cyclohexane ring.
2-(4-Chlorobutyl)cyclohexan-1-one: A similar compound with a chlorine atom instead of bromine.
Uniqueness
2-(4-Bromobutyl)cyclohexan-1-one is unique due to the presence of both a bromobutyl group and a cyclohexanone moiety
Properties
CAS No. |
51953-08-3 |
|---|---|
Molecular Formula |
C10H17BrO |
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-(4-bromobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H17BrO/c11-8-4-3-6-9-5-1-2-7-10(9)12/h9H,1-8H2 |
InChI Key |
LLVMHHAPYKJCCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


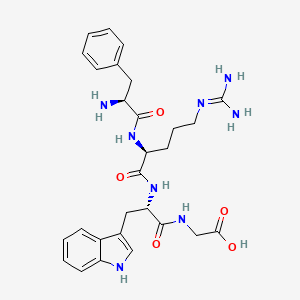
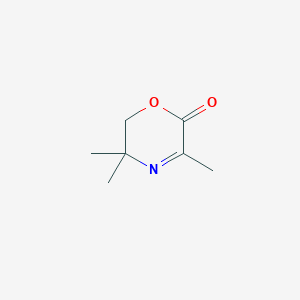

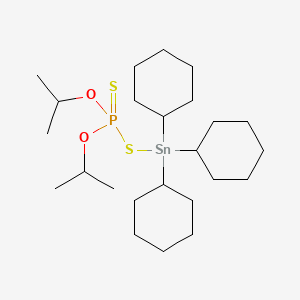
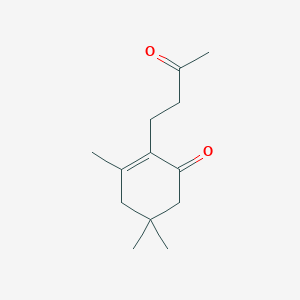

![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)
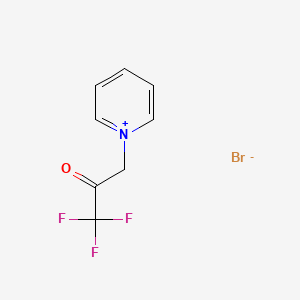

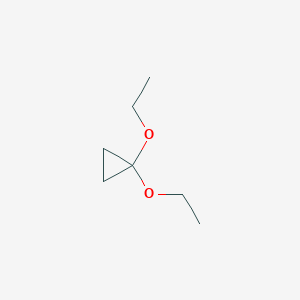
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)
